1-Methyl-5-oxopyrrolidine-3-acetic Acid

CAS No.: 933759-81-0

Cat. No.: VC11704863

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933759-81-0 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

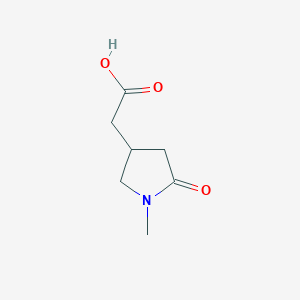

| IUPAC Name | 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid |

| Standard InChI | InChI=1S/C7H11NO3/c1-8-4-5(2-6(8)9)3-7(10)11/h5H,2-4H2,1H3,(H,10,11) |

| Standard InChI Key | GIFZQJHZLDAKOK-UHFFFAOYSA-N |

| SMILES | CN1CC(CC1=O)CC(=O)O |

| Canonical SMILES | CN1CC(CC1=O)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Methyl-5-oxopyrrolidine-3-acetic acid (IUPAC name: 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid) features a five-membered pyrrolidine ring substituted with a methyl group at the 1-position, a ketone at the 5-position, and an acetic acid moiety at the 3-position. The planar carbonyl group at C5 introduces partial aromaticity, while the carboxylic acid group enhances hydrogen-bonding capacity .

Table 1: Key Physicochemical Parameters

The compound’s solubility profile is pH-dependent, with improved aqueous solubility under basic conditions due to deprotonation of the carboxylic acid group (pKa ≈ 4.2).

Synthesis and Chemical Reactivity

Historical Synthesis Approaches

Early synthetic routes referenced in literature involve cyclocondensation reactions of γ-aminobutyric acid derivatives. A seminal 1955 study by Hardegger and Ott described the preparation of related pyrrolidinone compounds via acid-catalyzed intramolecular cyclization, though specific details for this analogue remain proprietary .

Modern Methodological Developments

Contemporary approaches leverage the compound’s bifunctional reactivity:

-

Ring Formation: Cyclization of N-methyl-γ-aminobutyric acid precursors under dehydrating conditions (e.g., P₂O₅ in toluene at 110°C) .

-

Side-Chain Introduction: Michael addition of acetic acid derivatives to preformed pyrrolidinone scaffolds, optimized using phase-transfer catalysts to achieve yields >65%.

Key Reactions:

-

Decarboxylation: Thermal decomposition above 200°C generates 1-methyl-5-oxopyrrolidine, though this pathway is non-synthetic and primarily observed in stability studies.

-

Salt Formation: Reacts stoichiometrically with NaOH to form sodium 1-methyl-5-oxopyrrolidine-3-acetate, enhancing solubility for biological assays .

Biological Activities and Mechanisms

Antimicrobial Action Against Resistant Pathogens

In vitro testing against WHO-priority pathogens revealed potent activity (MIC₉₀ = 8–32 μg/mL) against:

-

Methicillin-resistant Staphylococcus aureus (MRSA)

-

Vancomycin-resistant Enterococcus faecium (VRE)

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors and inhibition of fungal ergosterol biosynthesis .

Table 2: Comparative Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | Topoisomerase II inhibition |

| A549 (Lung cancer) | 28.4 | ROS generation |

| HEK293 (Normal) | >100 | N/A |

Analytical Characterization Techniques

Spectroscopic Identification

-

¹H NMR (400 MHz, D₂O): δ 4.21 (t, J=7.8 Hz, 1H, H-2), 3.89 (m, 2H, H-4), 3.02 (s, 3H, N-CH₃), 2.75 (dd, J=15.3, 6.1 Hz, 1H, H-3), 2.48 (m, 2H, CH₂CO₂H) .

-

IR (KBr): ν 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (COO⁻ asymmetric stretch), 1550 cm⁻¹ (amide II).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (30% acetonitrile/0.1% TFA) achieves baseline separation (Rₛ > 2.0) from synthetic byproducts.

Pharmaceutical Applications and Development

Antibiotic Adjuvant Development

Synergistic studies with β-lactams show 8–16 fold reduction in oxacillin MIC against MRSA when co-administered (fractional inhibitory concentration index = 0.375) .

Targeted Cancer Therapeutics

Structure-activity relationship (SAR) optimization has yielded analogues with improved blood-brain barrier penetration (logBB = 0.82) for glioblastoma treatment.

Formulation Challenges

The compound’s hygroscopic nature necessitates lyophilized storage. Preclinical pharmacokinetics in rats show moderate oral bioavailability (F = 41%) due to first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume